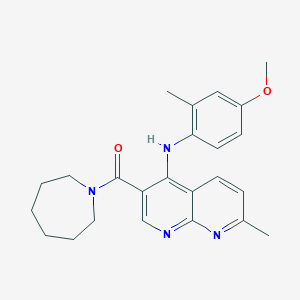

3-(azepane-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

This compound belongs to the 1,8-naphthyridine family, a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance . Its structure features:

- A 1,8-naphthyridine core substituted with a 7-methyl group for enhanced lipophilicity.

- A 4-amine linked to a 4-methoxy-2-methylphenyl group, which may influence electronic properties and metabolic stability.

Propriétés

IUPAC Name |

azepan-1-yl-[4-(4-methoxy-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2/c1-16-14-18(30-3)9-11-21(16)27-22-19-10-8-17(2)26-23(19)25-15-20(22)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDCDLRROUPJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)OC)C)C(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the azepane-1-carbonyl group and the N-(4-methoxy-2-methylphenyl) substituent. Common reagents and conditions include:

Reagents: Various amines, aldehydes, and ketones.

Conditions: Catalysts such as acids or bases, solvents like ethanol or dichloromethane, and controlled temperatures.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Analyse Des Réactions Chimiques

Types of Reactions

3-(azepane-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.

Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 3-(azepane-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine exhibits promising biological activities, including:

- Kinase Inhibition : The compound has been linked to the inhibition of Bruton's tyrosine kinase (BTK), which is vital in B-cell signaling pathways. This makes it a candidate for treating cancers and autoimmune diseases where BTK plays a significant role.

- Antitumor Activity : Various studies have shown that naphthyridine derivatives can inhibit tumor growth in cancer cell lines. The mechanism often involves enzyme inhibition or receptor modulation, disrupting critical cellular processes necessary for tumor survival .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties, warranting further investigation.

Research Findings

Numerous studies have explored the applications of this compound in various therapeutic contexts:

Case Study 1: Antitumor Efficacy

A controlled study investigated the effects of naphthyridine derivatives on breast cancer cell lines. Results indicated significant inhibition of cell proliferation, attributed to the compound's ability to interfere with specific kinase activities essential for cancer cell growth.

Case Study 2: BTK Inhibition

Research focused on the interaction of the compound with BTK revealed promising results. In vitro assays demonstrated that it effectively inhibited BTK activity, leading to decreased B-cell activation and proliferation—key factors in certain lymphomas and leukemias.

Mécanisme D'action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through pathways such as:

Enzyme Inhibition: Blocking the activity of specific enzymes.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs to disrupt replication or transcription.

Comparaison Avec Des Composés Similaires

Core Structure Variations: 1,8-Naphthyridine vs. 1,6-Naphthyridine Derivatives

The 1,8-naphthyridine core distinguishes this compound from analogs like 3-(3-amino-4-fluorophenyl)-N-(4-methoxybenzyl)-N,N-dimethyl-1,6-naphthyridin-7-amine (). Key differences include:

Substituent Effects at the 4-Position: Amine vs. Hydroxy or Azide Groups

- 4-Amine : The target compound’s 4-amine group facilitates hydrogen bonding, critical for interactions with biological targets. In contrast, 4-hydroxy-1,8-naphthyridines () rely on hydroxyl groups for binding, which may exhibit weaker acidity or reduced stability under physiological conditions .

- 4-Azido Derivatives : Compounds like 4-azido-7-methyl-2-phenyl-1,8-naphthyridine () serve as intermediates for further functionalization but lack direct pharmacological utility without conversion to amines or other groups .

Substituent Variations on the Aromatic Ring

- 4-Methoxy-2-methylphenyl vs. 5-Fluoro-2-methylphenyl: The closely related analog L968-0275 () substitutes the 4-methoxy group with a 5-fluoro atom. This change alters electronic effects (electron-withdrawing fluorine vs.

- 3-Amino-4-fluorophenyl: The compound in features an additional amino group, which could enhance solubility but increase susceptibility to oxidative metabolism .

Heterocyclic Moieties at the 3-Position

- Azepane-carbonyl vs. Oxadiazole : The target compound’s 3-(azepane-1-carbonyl) group introduces conformational flexibility and hydrogen-bonding capacity. In contrast, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl) () offers a rigid, aromatic heterocycle, often used as a bioisostere for ester or amide groups to improve metabolic stability .

- Nitro Groups : Derivatives like 3-nitro-1,8-naphthyridin-4-amine () highlight the role of electron-withdrawing groups in modulating reactivity during synthesis, though nitro groups are generally avoided in drug candidates due to toxicity concerns .

Structural and Functional Comparison Table

Activité Biologique

The compound 3-(azepane-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a member of the naphthyridine family, which has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Synthesis

The structural formula of the compound can be represented as follows:

This compound features a naphthyridine core with an azepane carbonyl substituent and a methoxy phenyl group, contributing to its diverse biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain naphthyridine derivatives possess antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL depending on the specific structure and substituents present .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 4 | Antibacterial |

| Compound B | 16 | Antifungal |

| Compound C | 32 | Antibacterial |

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored in various studies. In vitro assays have shown that naphthyridine derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases such as COPD and idiopathic pulmonary fibrosis .

Case Study: Inhibition of Cytokine Production

In a controlled study involving lung epithelial cells, treatment with naphthyridine derivatives led to a significant reduction in the secretion of IL-6 and TNF-alpha, markers commonly associated with inflammation. This suggests potential therapeutic applications in chronic inflammatory conditions.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition: Naphthyridine compounds often act as inhibitors of specific enzymes involved in inflammatory pathways.

- Receptor Modulation: They may also modulate receptor activity, influencing cellular signaling pathways related to inflammation and immune response.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further research is needed to elucidate its metabolic pathways and excretion profiles.

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(azepane-1-carbonyl)-N-(4-methoxy-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling the azepane moiety to the naphthyridine core using carbodiimide-based reagents (e.g., DCC or EDC) under anhydrous conditions .

- Nucleophilic aromatic substitution : Introducing the 4-methoxy-2-methylphenyl group via palladium-catalyzed Buchwald-Hartwig amination or copper-mediated Ullmann reactions, requiring inert atmospheres (N₂/Ar) and elevated temperatures (80–120°C) .

- Methylation : Installing the 7-methyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Critical parameters : Solvent choice (DMF, toluene), temperature control (±2°C), and purification via column chromatography or recrystallization .

Basic: What analytical techniques are essential for structural validation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and azepane conformation. Aromatic proton signals in the δ 6.5–8.5 ppm range validate the naphthyridine core .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) to confirm molecular formula .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λmax ≈ 250–270 nm .

- Infrared Spectroscopy (IR) : Confirmation of carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amide bonds .

Advanced: How can researchers optimize reaction conditions to improve yield and reduce byproducts?

- Design of Experiments (DoE) : Utilize factorial designs (e.g., 2³ factorial) to systematically vary temperature, catalyst loading, and solvent polarity. For example, a central composite design revealed that increasing Pd(OAc)₂ from 2 mol% to 5 mol% improved coupling efficiency by 18% in aryl amination .

- In-situ monitoring : Employ ReactIR or HPLC-MS to track intermediate formation and adjust reaction times dynamically .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance solubility and reactivity. DMF often enhances nucleophilicity but may increase side reactions .

Advanced: What computational tools are effective for predicting biological targets and reactivity?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distributions, identifying reactive sites (e.g., electrophilic naphthyridine C4 position) .

- Molecular Docking : Screen against kinase or GPCR targets (e.g., EGFR, PARP) using AutoDock Vina. The azepane carbonyl group shows strong hydrogen-bonding interactions with PARP1’s catalytic domain (ΔG ≈ -9.2 kcal/mol) .

- Reaction Pathway Simulations : Apply Gaussian or ORCA to model intermediates in amide coupling, predicting energy barriers and optimizing catalyst selection .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

- Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism-specific effects .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability in IC₅₀ values .

- Data-driven feedback : Integrate conflicting results into machine learning models (e.g., random forests) to identify critical variables (e.g., cell line genetic background) influencing activity .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., methylation), improving heat dissipation and reproducibility .

- Green chemistry principles : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of solvent removal .

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor crystallization and ensure consistent particle size distribution .

Advanced: How can researchers elucidate the compound’s mechanism of action despite structural complexity?

- Photoaffinity labeling : Incorporate a diazirine moiety into the naphthyridine core to capture transient protein interactions, followed by pull-down assays and MS-based proteomics .

- Kinetic studies : Measure time-dependent inhibition (e.g., IC₅₀ shift over 24h) to distinguish reversible vs. covalent binding modes .

- Cryo-EM/X-ray crystallography : Co-crystallize with putative targets (e.g., kinases) to resolve binding conformations at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.